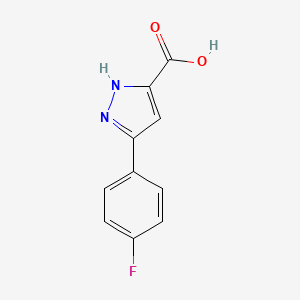

N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

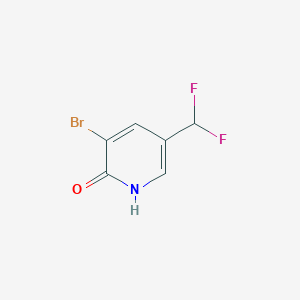

- N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C20H25N3O6S2.

- It belongs to the class of benzamide derivatives and has potential applications in various fields, including medicine and industry.

Synthesis Analysis

- The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

- The obtained products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopy, and elemental methods.

Molecular Structure Analysis

- The molecular formula is C20H25N3O6S2.

- It exists as a light yellow to yellow to orange clear liquid.

- The compound is sensitive to air and should be stored under inert gas.

Chemical Reactions Analysis

- The compound’s chemical reactions and reactivity depend on its functional groups and substituents.

- Further studies are needed to explore its reactivity with other compounds.

Physical And Chemical Properties Analysis

- Boiling Point: 100°C/0.1 mmHg

- Specific Gravity (20/20): 1.06

- Refractive Index: 1.53

科学的研究の応用

Synthesis and Bioactivity

A series of polymethoxylated-pyrazoline benzene sulfonamides, related to the compound of interest, were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed superior carbonic anhydrase inhibitory activity than the reference compound acetazolamide, with significant potential for further investigations as lead molecules due to their selective cytotoxicity and high tumor selectivity values (Kucukoglu et al., 2016).

Chemical Synthesis Techniques

Research into the unusual base-catalyzed exchange in the synthesis of deuterated analogs of related sulfonamide compounds for bioanalytical standards in clinical trials has provided insights into the chemical stability and reactivity of these molecules. This work highlights the sensitivity and selectivity of base-promoted exchange reactions, relevant for the synthesis of labeled compounds for pharmacokinetic studies (Rozze & Fray, 2009).

Enzyme Inhibition for Therapeutic Application

Another study synthesized pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibited low cytotoxicity and high enzyme inhibition potency, making them good candidates for developing novel inhibitors with potential therapeutic applications (Ozmen Ozgun et al., 2019).

Electrocatalytic Applications

Electrochemical synthesis of polymers doped with sulfonated derivatives of pyrazolylmethane for dopamine detection highlights another application area. The synthesized polymer demonstrated increased sensitivity and reduced detection limits for dopamine, suggesting potential for biosensor development (Sandoval-Rojas et al., 2019).

Safety And Hazards

- The compound may cause skin and eye irritation.

- Precautions include wearing protective gear and handling with care.

将来の方向性

- Investigate its potential applications in medicine, industry, or other fields.

- Explore its biological activity and potential therapeutic uses.

Please note that further research and detailed studies are necessary to fully understand the compound’s properties and applications12

特性

IUPAC Name |

N-[4-[3-(2,3-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-18(16-7-6-8-19(28-2)20(16)29-3)13-17(21-23)14-9-11-15(12-10-14)22-30(4,24)25/h6-12,18,22H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDRUPZGFKGZRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

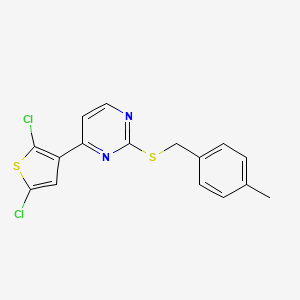

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)

![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)

![3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2760016.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)

![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)

![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)

![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)